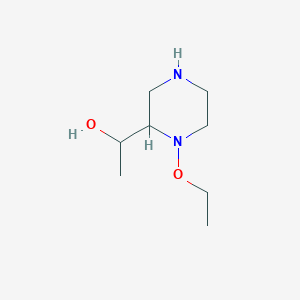

1-Hydroxyethylethoxy piperazine

Description

Structural Classification and Nomenclature within the Piperazine (B1678402) Family

1-Hydroxyethylethoxy piperazine is structurally classified as an N-alkylpiperazine, a subclass of piperazine derivatives. chemicalbook.comnih.gov The core of the molecule is the piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions. This core is substituted at one of the nitrogen atoms with a 2-(2-hydroxyethoxy)ethyl group. This side chain imparts specific physicochemical properties to the molecule, such as increased polarity and hydrogen bonding capability.

The compound is identified by the CAS Registry Number 13349-82-1. chemicalbook.comnih.gov Its formal IUPAC name is 2-(2-piperazin-1-ylethoxy)ethanol. nih.gov Due to its common use and specific applications, it is also known by several synonyms.

| Identifier Type | Identifier |

|---|---|

| IUPAC Name | 2-(2-piperazin-1-ylethoxy)ethanol nih.gov |

| CAS Number | 13349-82-1 chemicalbook.com |

| Synonyms | 1-[2-(2-Hydroxyethoxy)ethyl]piperazine chemicalbook.com |

| 2-[2-(1-Piperazinyl)ethoxy]ethanol mallakchemicals.com | |

| N-(2-(2-Hydroxyethoxy)ethyl) piperazine mallakchemicals.comnist.gov | |

| HEEP mallakchemicals.com |

Significance as a Versatile Synthetic Intermediate

The primary significance of this compound lies in its role as a versatile synthetic intermediate, particularly in the pharmaceutical industry. mallakchemicals.comsigmaaldrich.com It is a crucial building block in the multi-step synthesis of Quetiapine, an atypical antipsychotic medication. mallakchemicals.comchemicalbook.com The compound's structure is integral to forming the final active pharmaceutical ingredient. google.com

The synthesis of high-purity this compound is a key focus to ensure the quality and yield of the final pharmaceutical products. One common method involves the reaction of piperazine monohydrochloride with 2-(2-chloroethoxy)ethanol (B196239). google.com This process is designed to be cost-effective and suitable for industrial-scale production.

Beyond its application in Quetiapine synthesis, its unique bifunctional nature, possessing both a nucleophilic secondary amine and a primary alcohol, makes it a valuable precursor for a variety of other chemical entities. Research has shown its utility in the synthesis of other piperazine derivatives with potential biological activities. For instance, it has been used in the preparation of 2-{4-[2-(2-hydroxy ethoxy)ethyl]piperazin-1-yl}nicotinic acid. prepchem.com The reactivity of the piperazine nitrogen and the terminal hydroxyl group allows for the construction of more complex molecules for various research applications. nih.govnih.gov

| Property | Value |

|---|---|

| Molecular Formula | C8H18N2O2 chemicalbook.comnih.gov |

| Molecular Weight | 174.24 g/mol chemicalbook.comnih.gov |

| Appearance | Clear colorless to light yellow liquid mallakchemicals.com |

| Boiling Point | 112-114 °C at 0.25 mm Hg chemicalbook.com |

| Density | 1.061 g/mL at 25 °C mallakchemicals.comchemicalbook.com |

| Refractive Index | n20/D 1.497 mallakchemicals.comchemicalbook.com |

| Solubility | Soluble in water, chloroform, DMSO, and methanol (B129727) mallakchemicals.com |

Current Research Landscape and Emerging Areas of Investigation

The current research landscape for this compound is strongly tied to the pharmaceutical market, particularly the demand for antipsychotic drugs like Quetiapine. grandviewresearch.comgiiresearch.commarketresearch.com The global market for this chemical intermediate was valued at USD 55.5 million in 2024 and is projected to grow, driven by the increasing prevalence of psychiatric disorders and the subsequent demand for effective treatments. grandviewresearch.comgiiresearch.commarketresearch.com The growth of the generic drug sector, especially after the expiration of patents for branded antipsychotics, further fuels the demand for this key intermediate. giiresearch.commarketresearch.com

Emerging areas of investigation are focused on expanding the utility of this compound beyond its established role. Ongoing research and development are exploring its potential in new therapeutic applications and other chemical formulations. giiresearch.commarketresearch.com There is growing interest in its use within the cosmetics industry, where it can function as a stabilizing agent and a moisture-retaining compound in skincare and hair care products. grandviewresearch.comsphericalinsights.com

Furthermore, research is being directed towards optimizing the synthesis of this compound itself. The development of more efficient, cost-effective, and environmentally friendly manufacturing processes is a continuous goal. google.com These advancements aim to improve purity, increase yield, and reduce the environmental impact of its production, making it an even more attractive intermediate for various industrial applications. google.comgiiresearch.commarketresearch.com The Asia-Pacific region is anticipated to see the fastest growth in the market for this compound, attributed to the rapid expansion of its pharmaceutical, cosmetics, and chemical industries. sphericalinsights.com

Structure

3D Structure

Properties

CAS No. |

1150617-49-4 |

|---|---|

Molecular Formula |

C8H18N2O2 |

Molecular Weight |

174.24 g/mol |

IUPAC Name |

1-(1-ethoxypiperazin-2-yl)ethanol |

InChI |

InChI=1S/C8H18N2O2/c1-3-12-10-5-4-9-6-8(10)7(2)11/h7-9,11H,3-6H2,1-2H3 |

InChI Key |

SDKMRWUCYGMJLO-UHFFFAOYSA-N |

Canonical SMILES |

CCON1CCNCC1C(C)O |

Origin of Product |

United States |

Synthetic Methodologies and Process Optimization for 1 Hydroxyethylethoxy Piperazine

Alkylation-Based Synthetic Pathways

A predominant approach for synthesizing 1-Hydroxyethylethoxy piperazine (B1678402) involves the N-alkylation of a pre-existing piperazine ring. This method is favored for its directness and relatively high yields under optimized conditions.

Reaction of Piperazine Derivatives with Haloethoxyethanol Reagents

A common and industrially applicable method for the synthesis of 1-Hydroxyethylethoxy piperazine is the reaction of piperazine with a haloethoxyethanol reagent, most notably 2-(2-chloroethoxy)ethanol (B196239). google.com This reaction is a nucleophilic substitution where the secondary amine of the piperazine ring attacks the electrophilic carbon of the haloethoxyethanol.

To control the reaction and avoid the formation of undesired di-substituted byproducts, piperazine is often used in its monohydrochloride salt form. google.com This is achieved by reacting piperazine with piperazine dihydrochloride (B599025). google.com The resulting piperazine monohydrochloride then reacts with 2-(2-chloroethoxy)ethanol. A patent describes a process where piperazine monohydrochloride is reacted with 2-(2-chloroethoxy)ethanol to produce 1-[2-(2-hydroxyethoxy)ethyl]piperazine. google.com Another approach involves the direct reaction of piperazine anhydrate with 2-(2-hydroxyethoxy)ethanol in a toluene (B28343) solution, though this method requires vacuum distillation to separate the product from byproducts and unreacted piperazine. google.com

In a variation of this method, piperazine-N-monocarboxylic acid can be alkylated with 2-(2-haloethoxy)-ethanol, which is then followed by decarboxylation to yield the desired product. google.com

Optimization of Reaction Conditions and Solvent Systems

The efficiency of the alkylation reaction is highly dependent on the reaction conditions and the solvent system employed. The reaction is typically carried out in polar solvents like water or ethanol (B145695). The choice of solvent can influence the solubility of the reactants and the rate of the reaction.

Temperature is a critical parameter that is carefully controlled to optimize the reaction rate and minimize side reactions. For instance, the reaction between piperazine monohydrochloride and 2-(2-chloroethoxy)ethanol is effectively carried out at temperatures ranging from 40-120°C. google.com One specific example cites a reaction temperature of 78°C. Another source mentions heating piperazine hydrochloride with chloroethoxyethanol at 150–155°C for 4 hours. The reaction time is also a key variable, with typical durations ranging from 2 to 8 hours. google.com

| Reactants | Molar Ratio | Solvent | Temperature | Reaction Time | Yield | Reference |

| Piperazine monohydrochloride, 2-(2-chloroethoxy)ethanol | 1.93:1 | Water or Ethanol | 78°C | 6.5 hours | >98% purity | |

| Piperazine hydrochloride, 2-(2-chloroethoxy)ethanol | Not specified | Not specified | 150–155°C | 4 hours | ~60% | |

| Piperazine monohydrochloride, 2-(2-chloroethoxy)ethanol | (1.8-2.2):1 | Polar or non-polar solvent | 40-120°C | 2-8 hours | High purity | google.com |

| Piperazine-N-monocarboxylic acid, 2-(2-chloroethoxy)ethanol | Not specified | Ethanol | 75-82°C | 6-10 hours | Not specified | google.com |

Catalytic Approaches in N-Alkylation of Piperazine Rings

While direct alkylation is common, catalytic methods can enhance the efficiency and selectivity of the N-alkylation of piperazine. Various catalysts have been explored for the synthesis of N-alkylpiperazines. For instance, a Cu-Co-Mo/Al2O3 catalyst has been used for the synthesis of N-ethyl piperazine from ethanol and piperazine. google.com Another study reports a novel co-production process for piperazine and its N-monoalkyl derivatives using a Cu–Cr–La/γ-Al2O3 catalyst in a fixed-bed reactor, where alcohols act as both the solvent and the alkylating agent. researchgate.netresearchgate.net

The use of photoredox catalysis presents a modern approach for site-selective C-H alkylation of piperazine substrates, offering a way to create highly decorated piperazine fragments. nih.gov Although not specifically detailed for this compound, these catalytic strategies highlight the potential for developing more advanced and efficient synthetic routes.

Alternative Synthetic Routes to this compound

Beyond alkylation, alternative synthetic strategies have been developed, offering different pathways to the target molecule, sometimes starting from more fundamental building blocks.

Diethanolamine-Mediated Synthesis Mechanisms

An alternative and innovative route to this compound starts from diethanolamine (B148213). google.com This method involves a three-step reaction sequence: halogen replacement, acylation, and cyclization. google.com

In the first step, diethanolamine reacts with a halogenating agent like thionyl chloride to form bis(2-chloroethyl)amine (B1207034) hydrochloride. google.comgoogle.com This intermediate is then acylated, for example with acetyl chloride, to yield N,N-bis(2-chloroethyl)acetamide. google.com The final step is a cyclization reaction. In one instance, the acylated intermediate reacts with diethanolamine, followed by treatment with a base like sodium hydroxide (B78521) in methanol (B129727), to yield 1-[2-(2-hydroxyethoxy)ethyl]piperazine. google.com This process is advantageous due to its high reaction activity and the use of readily available and less toxic materials. google.com

| Step | Reactants | Reagents | Solvent | Temperature | Outcome | Reference |

| Halogen Replacement | Diethanolamine | Thionyl chloride | Dichloromethane (B109758) | 20–25°C, then heated to 60°C | Bis(2-chloroethyl)amine hydrochloride | google.com |

| Acylation | Bis(2-chloroethyl)amine hydrochloride | Acetyl chloride, Sodium hydroxide | Water, Dichloromethane | 20–30°C | N,N-bis(2-chloroethyl)acetamide | google.com |

| Cyclization | N,N-bis(2-chloroethyl)acetamide, Diethanolamine | Sodium hydroxide | Water, then Methanol | Reflux, then 50-65°C | 1-[2-(2-hydroxyethoxy)ethyl]piperazine | google.com |

Novel Cyclization and Functionalization Strategies

The synthesis of piperazine rings and their derivatives is an active area of research, with new cyclization and functionalization methods continually being developed. These novel strategies often aim to improve efficiency, yield, and stereoselectivity.

One approach involves the one-step cyclization of N-heteroalkyl-N′-tosylpiperazines. figshare.com Another method utilizes a palladium-catalyzed cyclization for the modular synthesis of highly substituted piperazines. organic-chemistry.org Radical cyclizations mediated by Mn(OAc)3 have also been employed to synthesize novel piperazine-containing dihydrofuran compounds. nih.gov

Furthermore, methods for building the piperazine ring from primary amino groups via catalytic reductive cyclization of dioximes have been reported. mdpi.com While these advanced methods have not been explicitly applied to the synthesis of this compound in the reviewed literature, they represent the forefront of piperazine synthesis and could potentially be adapted for its production in the future.

Principles of Green Chemistry in this compound Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental impact. pharmacyjournal.orgemergingpub.com These principles focus on creating more sustainable and efficient processes by reducing waste, using safer solvents, and improving energy efficiency. pharmacyjournal.org In the context of this compound synthesis, these principles are applied to enhance the sustainability of its production. emergingpub.com

Atom Economy and Reaction Efficiency Analysis

Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. ed.ac.uk High atom economy indicates that a significant portion of the reactant atoms are incorporated into the final product, minimizing waste.

Research has focused on developing catalytic methods and optimizing reaction conditions to maximize the conversion of starting materials into this compound, thus enhancing reaction efficiency. organic-chemistry.orgmdpi.com For example, a palladium-catalyzed process for the synthesis of piperazine derivatives has been shown to be highly efficient. organic-chemistry.org

Table 1: Reaction Efficiency in this compound Synthesis

| Synthetic Method | Key Reactants | Reported Yield | Reference |

| Piperazine monohydrochloride route | Piperazine, Piperazine dihydrochloride, 2-(2-chloroethoxy)ethanol | 95.1% | chemicalbook.com |

| Deprotection of Boc-protected piperazine | tert-butyl 4-(2-(2-hydroxyethoxy)ethyl)piperazine-1-carboxylate, Trifluoroacetic acid | 95% | chemicalbook.com |

Solvent Selection and Recovery Methodologies

The choice of solvents in chemical synthesis has a significant environmental impact. pharmacyjournal.org Green chemistry encourages the use of safer, more environmentally benign solvents and the implementation of solvent recovery and recycling systems. emergingpub.com

In the synthesis of this compound and its derivatives, various solvents have been employed, including ethanol, methanol, dichloromethane, toluene, and water. google.comchemicalbook.comchemicalbook.comgoogle.com Ethanol is often considered a greener solvent choice due to its lower toxicity and renewability. chemicalbook.com Water is also an environmentally friendly solvent option. google.com The use of chlorinated solvents like dichloromethane is being scrutinized due to environmental and health concerns. nih.gov

Solvent recovery is a crucial aspect of waste minimization in the bulk pharmaceutical industry. core.ac.uk In the described synthetic processes for this compound, solvent removal under reduced pressure (vacuum distillation) is a common step, which allows for the potential recovery and reuse of the solvent. google.comchemicalbook.com For example, in one method, after the reaction, the solvent is removed under vacuum, and the residue is further processed. google.com

Table 2: Solvents Used in the Synthesis of Piperazine Derivatives

| Solvent | Application in Synthesis | Green Chemistry Considerations | Reference |

| Ethanol | Reaction solvent for piperazine monohydrochloride formation and subsequent reaction. | Generally considered a greener solvent; renewable. | chemicalbook.com |

| Dichloromethane | Solvent for deprotection reactions. | Halogenated solvent, subject to environmental and health concerns. | chemicalbook.com |

| Water | Solvent for the formation of piperazine monohydrochloride. | The greenest solvent; non-toxic and readily available. | google.com |

| Toluene | Used for extraction and washing. | Aromatic hydrocarbon, with some toxicity concerns. | google.com |

| Methanol | Reaction solvent. | Volatile and has some toxicity. | nih.govgoogle.com |

Waste Minimization and By-product Management

Waste minimization is a cornerstone of green chemistry and sustainable manufacturing. emergingpub.comcore.ac.uk In the synthesis of this compound, a key strategy for waste reduction is the prevention of by-product formation and the recycling of materials.

The choice of synthetic route also plays a role in waste generation. Routes that are shorter and have higher yields inherently produce less waste. core.ac.uk The development of catalytic and more selective reactions is a continuous effort in the field to minimize waste at the source. mdpi.com For instance, photoredox catalysis offers a greener approach to synthesizing piperazines. mdpi.com

Structural Elucidation and Advanced Analytical Characterization of 1 Hydroxyethylethoxy Piperazine

Spectroscopic Techniques for Comprehensive Structural Assignment

Spectroscopic methods are fundamental in unequivocally determining the chemical structure of 1-Hydroxyethylethoxy piperazine (B1678402). Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) and Raman spectroscopy provide complementary information to build a complete structural profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For 1-Hydroxyethylethoxy piperazine, both ¹H and ¹³C NMR spectra provide definitive evidence of its structure.

¹H NMR spectra resolve the signals for the different types of protons present in the molecule. Analysis of a Chinese patent reveals specific chemical shifts (δ) for the hydrogen atoms. google.com The proton of the hydroxyl group (-OH) reportedly has a signal centered at 3.71 ppm. google.com The protons on the carbon adjacent to the hydroxyl group appear around 3.62 ppm, while those on the carbon next to the ether linkage are found at 3.52 ppm. google.com The hydrogens on the carbon of the ethyl group attached to the piperazine ring resonate at approximately 2.61 ppm, and the protons on the piperazine ring itself show signals around 2.42 ppm. google.com

¹³C NMR spectroscopy provides information about the carbon skeleton. The carbon atom bonded to the hydroxyl group is identified by a peak at 72.4 ppm. google.com The carbon associated with the ether bond is confirmed by a signal at 67.1 ppm. google.com Furthermore, the carbon on the piperazine ring where the side chain is attached appears at 61.6 ppm, with the other piperazine carbons resonating at 58.1 ppm. google.com Spectral data for 2-[2-(1-Piperazinyl)ethoxy]ethanol, a synonym for the compound, are also available in various databases. spectrabase.com

Table 1: NMR Spectroscopic Data for this compound

| Technique | Assignment | Chemical Shift (δ, ppm) | Source |

|---|---|---|---|

| ¹H NMR | Hydroxyl Proton (-OH) | 3.71 | google.com |

| Methylene (B1212753) Protons (-CH₂-OH) | 3.62 | google.com | |

| Methylene Protons (-O-CH₂-) | 3.52 | google.com | |

| Methylene Protons (-N-CH₂-) | 2.61 | google.com | |

| Piperazine Ring Protons | 2.42 | google.com | |

| ¹³C NMR | Hydroxyl-bearing Carbon (-CH₂-OH) | 72.4 | google.com |

| Ether-linked Carbon (-O-CH₂-) | 67.1 | google.com | |

| Piperazine Carbon (side-chain attached) | 61.6 | google.com |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and to study the fragmentation pattern of a compound, which offers further structural clues. The electron ionization mass spectrum of this compound is available through the NIST Chemistry WebBook. nist.gov

Analysis confirms the molecular weight of the compound. A molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) of 174, which corresponds to the compound's molecular formula, C₈H₁₈N₂O₂. google.comnist.gov The fragmentation pattern provides key structural information; a significant fragment peak appears at m/z 84, which is characteristic of a piperazine fragment. google.com Other prominent peaks in the GC-MS data have been reported at m/z 99, 70, and 56, which correspond to further fragmentation of the parent molecule. nih.gov

Table 2: Key Mass Spectrometry Data for this compound

| m/z Value | Interpretation | Source |

|---|---|---|

| 174 | Molecular Ion Peak [M]⁺ | google.com |

| 99 | Fragment Ion | nih.gov |

| 84 | Piperazine Fragment Peak | google.com |

| 70 | Fragment Ion | nih.gov |

| 56 | Fragment Ion | nih.gov |

Infrared (IR) and Raman Spectroscopy in Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound shows a distinct absorption peak at 3390.81 cm⁻¹, which confirms the presence of the hydroxyl (-OH) group's stretching vibration. google.com Another significant peak at 1119.10 cm⁻¹ is attributed to the stretching of the C-O-C ether linkage, confirming the ethoxy ethanol (B145695) structure within the molecule. google.com FTIR spectra obtained using various techniques such as Neat, Attenuated Total Reflectance (ATR), and Vapor Phase are available for more detailed analysis. nih.gov While specific Raman data for this compound is not detailed in the provided sources, it is a technique available for the analysis of related piperazine structures. chemicalbook.com

Table 3: Significant IR Absorption Peaks for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Source |

|---|---|---|---|

| 3390.81 | O-H Stretch | Hydroxyl (-OH) | google.com |

| 1119.10 | C-O-C Stretch | Ether | google.com |

Chromatographic Methods for Purity Assessment and Impurity Profiling

Chromatographic techniques are essential for separating components of a mixture, allowing for the purity assessment of this compound and the identification of any impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for analyzing volatile compounds. It combines the separation power of GC with the detection capabilities of MS. This technique is used to determine the purity of this compound samples. For instance, various preparation methods have demonstrated the ability to produce this compound with a purity of 99.7% to 99.8%, as determined by GC analysis. google.com The NIST Mass Spectrometry Data Center holds GC-MS data for this compound, which is crucial for identification and impurity profiling. nih.gov A typical GC-MS method for piperazine derivatives involves a 5% phenyl/95% methyl silicone column, with a temperature program and helium as the carrier gas, allowing for the separation and identification of individual components in a mixture. unodc.org

High-Performance Liquid Chromatography (HPLC) in Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantitative analysis and purity verification of non-volatile or thermally sensitive compounds like this compound. One established method utilizes a reverse-phase (RP) Newcrom R1 column. sielc.com The mobile phase for this separation consists of a mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid. sielc.com For applications requiring mass spectrometry compatibility, formic acid can be substituted for phosphoric acid. sielc.com This HPLC method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com Commercial suppliers of this compound often specify purity levels greater than 95%, as verified by HPLC. lgcstandards.com For trace analysis of piperazine and its derivatives, methods involving derivatization with reagents like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) can be employed to create a UV-active derivative, allowing for detection at low levels using standard HPLC-UV instrumentation. jocpr.com

Table 4: List of Chemical Compounds

| Compound Name | Synonym(s) |

|---|---|

| This compound | 2-[2-(Piperazin-1-yl)ethoxy]ethan-1-ol, 1-[2-(2-Hydroxyethoxy)ethyl]piperazine, HEEP |

| Acetonitrile | MeCN |

| Phosphoric acid | |

| Formic acid | |

| 1-(2-Hydroxyethyl)piperazine | |

| Helium |

X-ray Crystallography in Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For a compound like this compound, this technique could provide invaluable information about its molecular conformation, including bond lengths, bond angles, and intermolecular interactions in the solid state.

The successful application of this technique is contingent upon the ability to grow a single crystal of sufficient size and quality. Assuming a suitable crystal could be obtained, the analysis would reveal the exact spatial orientation of the piperazine ring, the hydroxyethyl (B10761427) group, and the ethoxy linkage. This would clarify the conformation of the piperazine ring (typically a chair conformation) and the rotational positions of the side chains.

Hypothetical Crystallographic Data for this compound:

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 95.5 |

| γ (°) | 90 |

| Volume (ų) | 1035 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.15 |

Note: The data presented in this table is hypothetical and serves as an illustrative example of what an X-ray crystallography study would determine.

Thermoanalytical Methods in Understanding Phase Behavior and Stability

Thermoanalytical techniques are crucial for characterizing the thermal stability and phase behavior of a material. The primary methods for a compound like this compound would be Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. This analysis would indicate the temperature at which the compound begins to decompose and the profile of its degradation. For this compound, one might expect a multi-stage decomposition, potentially corresponding to the sequential loss of the side chains followed by the fragmentation of the piperazine ring.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. DSC analysis would identify key thermal events such as melting point, boiling point, and any solid-state phase transitions. This data is critical for understanding the compound's physical stability under different temperature conditions.

Hypothetical Thermoanalytical Data for this compound:

| Analysis | Observation | Temperature (°C) |

| DSC | Melting Point (Endotherm) | 85-90 |

| TGA | Onset of Decomposition | ~220 |

| TGA | Major Mass Loss Step 1 | 220-300 |

| TGA | Major Mass Loss Step 2 | 300-450 |

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual values would need to be determined experimentally.

The combination of these techniques would provide a comprehensive understanding of the solid-state structure and thermal properties of this compound, which is fundamental for its handling, storage, and potential applications.

Computational and Theoretical Studies of 1 Hydroxyethylethoxy Piperazine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic structure, stability, and reactivity of a molecule from first principles.

Density Functional Theory (DFT) for Molecular Geometry and Energy Minimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is a workhorse of modern computational chemistry for predicting molecular geometries and energies. In a typical DFT study, the goal is to find the lowest energy arrangement of the atoms in a molecule, its "optimized geometry." This is achieved by solving the Kohn-Sham equations, which approximate the complex interactions between electrons.

For a molecule like 1-Hydroxyethylethoxy piperazine (B1678402), a DFT calculation, often using a functional like B3LYP and a basis set such as 6-311++G(d,p), would provide precise information on bond lengths, bond angles, and dihedral angles. For instance, studies on other piperazine derivatives have successfully used DFT to correlate calculated geometries with experimental data from X-ray diffraction, showing a high degree of accuracy. mdpi.com The energy minimization process identifies the most stable three-dimensional conformation of the molecule.

Table 1: Hypothetical Optimized Geometric Parameters for 1-Hydroxyethylethoxy Piperazine from a DFT Calculation

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-N (piperazine ring) | ~1.46 Å |

| Bond Length | C-O (ether linkage) | ~1.43 Å |

| Bond Length | O-H (hydroxyl group) | ~0.97 Å |

| Bond Angle | C-N-C (piperazine ring) | ~110° |

| Dihedral Angle | C-O-C-C (ethoxy chain) | ~180° (anti-periplanar) |

| Note: The values in this table are illustrative and based on typical bond lengths and angles for similar functional groups. Actual values would require a specific DFT calculation for this compound. |

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity.

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the nitrogen atoms of the piperazine ring and the oxygen atoms of the hydroxyl and ether groups would be expected to significantly influence the HOMO and LUMO. Computational studies on other piperazine-containing molecules have used FMO analysis to illustrate charge transfer within the molecule.

Table 2: Representative Frontier Molecular Orbital Energies from DFT Calculations on Piperazine Derivatives

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| 1-Acetyl-4-(4-hydroxyphenyl) piperazine | -5.98 | -1.12 | 4.86 |

| 4-(2-Hydroxyethyl) piperazine-1-ethanesulfonic acid | -6.78 | -0.54 | 6.24 |

| Note: This data is for illustrative purposes, showing typical values for similar molecules as reported in computational studies. mdpi.com These values are not for this compound. |

Electrostatic Potential Mapping and Charge Distribution Analysis

An electrostatic potential (ESP) map is a visual representation of the charge distribution in a molecule. It is calculated by placing a positive point charge at various locations on the electron density surface and calculating the potential energy. ESP maps are invaluable for predicting how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack.

For this compound, an ESP map would likely show negative potential (red and yellow regions) around the nitrogen and oxygen atoms, indicating their nucleophilic character due to the presence of lone pairs of electrons. The hydrogen atom of the hydroxyl group would exhibit a positive potential (blue region), highlighting its electrophilic nature. Such analyses have been performed on similar molecules to understand their intermolecular interactions.

Molecular Modeling and Simulation Approaches

While quantum chemical calculations provide a static picture of a molecule, molecular modeling and simulation techniques allow for the exploration of its dynamic behavior.

Conformational Landscape Exploration and Tautomerism Studies

This compound has several rotatable bonds, particularly in the hydroxyethylethoxy side chain, which means it can exist in multiple conformations. Conformational analysis aims to identify the different stable conformers and their relative energies. This is crucial as the biological activity of a molecule can depend on its specific conformation.

Tautomerism, the migration of a hydrogen atom accompanied by a switch of a single and adjacent double bond, is also a possibility to consider, although less likely to be a major factor for this specific saturated structure compared to molecules with keto-enol systems. Computational methods can be used to calculate the energy barriers between different conformers and the relative populations of each at a given temperature.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide a "movie" of a molecule's motion over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal how a molecule behaves in a particular environment, such as in water or interacting with a biological target.

An MD simulation of this compound could be used to study the flexibility of the side chain, the puckering of the piperazine ring, and the formation of intra- and intermolecular hydrogen bonds. Such simulations are computationally intensive but offer unparalleled insight into the dynamic nature of molecules. For example, MD simulations have been used to understand the conformational flexibility of other piperazine-containing structures.

Docking and Binding Interaction Analysis with Model Systems (Non-biological)

Molecular docking simulations are powerful computational tools used to predict the preferred orientation of one molecule when bound to a second. While often used for drug-receptor interactions, these techniques are also valuable for understanding interactions with non-biological model systems, such as metal ions, which can be critical in various chemical and industrial processes.

Research on various piperazine derivatives has demonstrated their capacity to act as effective ligands, forming stable complexes with a range of transition metal ions. These studies provide a template for how this compound, with its available nitrogen and oxygen donor atoms, would likely interact with similar non-biological systems.

Interaction with Metal Ions:

Studies involving piperazine carboxamide and other N-substituted piperazine analogues have successfully used molecular docking to elucidate the interaction mechanisms with metal ions like Copper (Cu(II)), Zinc (Zn(II)), Cobalt (Co(II)), and Nickel (Ni(II)). bohrium.comuni-mysore.ac.in In these models, the piperazine ring's nitrogen atoms, along with other functional groups, act as coordination sites for the metal ion.

For this compound, it is predicted that the two nitrogen atoms of the piperazine ring and the oxygen atoms of the hydroxyethyl (B10761427) and ethoxy groups could all serve as potential binding sites. Docking studies on similar N2O2 ligands (two nitrogen, two oxygen donor atoms) based on piperazine rings have been performed. biointerfaceresearch.com These computational analyses reveal that such molecules can form stable, often distorted octahedral or tetrahedral geometries upon complexation with metal ions. The binding is typically characterized by a combination of hydrophilic interactions and the formation of coordination bonds.

The general workflow for such a docking study involves:

Optimization of Ligand Structure: The 3D structure of this compound would first be optimized using methods like Density Functional Theory (DFT) to find its most stable energetic conformation.

Model System Definition: A simple metal ion or a small metallic cluster would be defined as the "receptor" or target.

Docking Simulation: Software such as AutoDock Vina is employed to predict the binding poses of the ligand with the metal ion, calculating parameters like binding affinity and identifying the most likely coordination sites. biointerfaceresearch.com

Table 1: Summary of Findings from Docking Studies on Analogous Piperazine-Metal Complexes

| Piperazine Derivative Type | Model System (Metal Ion) | Key Predicted Interactions | Computational Method | Reference |

|---|---|---|---|---|

| Piperazine Carboxamide | Cu(II), Zn(II), Co(II), Ni(II) | Coordination via piperazine nitrogen and carboxamide oxygen | Molecular Docking | bohrium.comuni-mysore.ac.in |

| Piperazine-based N2O2 Ligands | Co(II), Cu(II) | Hydrophilic interactions, coordination bond formation | AutoDock Vina, DFT | biointerfaceresearch.com |

These studies collectively suggest that this compound would be an effective chelating agent for various metal ions, a property that could be precisely modeled and analyzed using computational docking techniques.

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry offers highly accurate methods for predicting the spectroscopic properties of molecules, providing invaluable data for structural elucidation and characterization. Density Functional Theory (DFT) is a primary tool for calculating vibrational (Infrared and Raman) and electronic (UV-Visible) spectra. nih.govmdpi.com

Vibrational Spectra (FTIR & Raman):

The prediction of FTIR and Raman spectra for a molecule like this compound would begin with the optimization of its molecular geometry using a DFT method, for instance, with a B3LYP functional and a basis set like 6-311++G(d,p). nih.gov Following optimization, harmonic vibrational frequencies are calculated. These calculated frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, allowing for a direct and accurate comparison with experimental spectra. nih.gov

Studies on various piperazine derivatives, including 1-(m-(trifluoromethyl)phenyl)piperazine and piperazine itself, have demonstrated excellent agreement between scaled theoretical vibrational frequencies and those obtained from experimental FTIR and Raman spectroscopy. nih.gov The calculations also provide a detailed assignment for each vibrational mode based on its Potential Energy Distribution (PED), clarifying which bond stretches, bends, or torsions contribute to each observed spectral peak. nih.gov

For this compound, key predicted vibrational bands would include:

O-H Stretch: A strong, broad band characteristic of the hydroxyl group.

N-H Stretch: If the secondary amine is unprotonated, this band would be present.

C-H Stretches: From the ethyl and piperazine ring methylene (B1212753) groups.

C-N Stretches: Vibrations associated with the piperazine ring amines.

C-O Stretches: From the ether and alcohol functionalities.

Piperazine Ring Vibrations: Characteristic deformation and breathing modes of the heterocyclic ring.

Table 2: Example of Predicted vs. Experimental Vibrational Frequencies for a Piperazine Derivative (Note: This is an illustrative table based on data for 1-(m-(trifluoromethyl)phenyl)piperazine to demonstrate the methodology)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment (based on PED) | Reference |

|---|---|---|---|---|

| N-H Stretch | 3450 | 3435 | 100% ν(N-H) | nih.gov |

| C-H Aromatic Stretch | 3100 | 3085 | 98% ν(C-H) | nih.gov |

| CH₂ Asymmetric Stretch | 3010 | 2995 | 95% νas(CH₂) | nih.gov |

| C-N Stretch | 1250 | 1240 | 75% ν(C-N) + 20% δ(C-H) | nih.gov |

NMR Spectra:

Computational methods are also employed to predict Nuclear Magnetic Resonance (NMR) spectra. The conformational flexibility of the piperazine ring and its side chains significantly influences NMR spectra. njit.edu Theoretical studies often involve a conformational analysis to identify low-energy structures of the molecule. njit.edunih.gov For each stable conformer, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. The final predicted spectrum is often a Boltzmann-averaged spectrum of the most stable conformers. This approach is crucial for interpreting the often complex experimental NMR spectra of flexible molecules like piperazine derivatives.

Chemical Derivatization and Functionalization Strategies of 1 Hydroxyethylethoxy Piperazine

Modifications at the Piperazine (B1678402) Nitrogen Atoms

The piperazine core of 1-Hydroxyethylethoxy piperazine is the most frequently targeted site for chemical modification due to the nucleophilic nature of its secondary amine. Functionalization at this position is fundamental to its role as a building block in medicinal chemistry.

N-Alkylation and N-Acylation Reactions

N-alkylation of the unsubstituted nitrogen atom on the piperazine ring is the most common derivatization strategy. However, a significant challenge in the alkylation of piperazine is achieving mono-substitution, as the initial reaction produces a mono-substituted product that is still reactive, often leading to the formation of undesired di-substituted impurities. ingentaconnect.comgoogle.com

To address this, several strategies have been developed to enhance the selectivity for mono-alkylation:

Use of Piperazine Monohydrochloride: A widely used industrial method involves the reaction of piperazine monohydrochloride with an alkylating agent like 2-(2-chloroethoxy)ethanol (B196239). google.com The protonation of one nitrogen atom deactivates it, effectively directing the alkylation to the free secondary amine. This process can achieve high yields of the desired mono-substituted product while allowing for the recovery and recycling of piperazine dihydrochloride (B599025), which forms as a by-product.

N-Protecting Groups: An alternative route involves the use of a protecting group on one of the piperazine nitrogens. For instance, piperazine can be reacted with an agent like ethyl chloroformate to yield piperazinecarboxylic acid ethyl ester. This protects one nitrogen, allowing the other to be selectively alkylated. The protecting group is subsequently removed, typically by hydrolysis, to yield the mono-alkylated piperazine. google.com This method, while effective in preventing di-substitution, involves additional steps and can be more costly. google.com

Another key modification is N-acylation. In some synthetic routes, an acylation step is integral to the formation of the piperazine ring itself from acyclic precursors. For example, a process involving diethanolamine (B148213) includes an acylation reaction using agents like acetic anhydride (B1165640) to form an N,N-bis(2-chloroethyl)acetamide intermediate, which then undergoes cyclization.

| Reaction Type | Reagents/Conditions | Purpose | Key Findings |

| Mono-N-Alkylation | Piperazine monohydrochloride, 2-(2-chloroethoxy)ethanol, polar solvent (e.g., water, ethanol), 40-120 °C google.com | Selective formation of this compound | Effectively prevents di-substitution; allows for recycling of piperazine dihydrochloride. google.com |

| N-Alkylation with Protecting Group | Piperazinecarboxylic acid ethyl ester, 2-(2-chloroethoxy)ethanol, followed by hydrolysis google.com | Selective mono-alkylation | Avoids di-substituted impurities but adds steps to the synthesis. google.com |

| N-Acylation / Cyclization | Diethanolamine, SOCl₂, Acetic anhydride, Diglycolamine | Formation of the core structure from acyclic precursors | An alternative synthetic pathway involving acylation as a key step. |

Formation of Substituted Piperazine Derivatives

The functionalized secondary amine of this compound serves as a nucleophilic handle to introduce the entire hydroxyethylethoxy piperazine moiety into larger molecular frameworks. This is most notably demonstrated in the synthesis of the atypical antipsychotic drug, Quetiapine. In this application, the piperazine nitrogen attacks an electrophilic site on a dibenzo[b,f] ingentaconnect.comresearchgate.netthiazepine core, forming a new carbon-nitrogen bond and creating the final complex drug molecule. ingentaconnect.comnih.gov

Chemical Transformations of the Hydroxyl and Ether Moieties

While the piperazine nitrogens are the primary focus of derivatization, the terminal hydroxyl group and the internal ether linkage of the side chain also possess reactivity that can be exploited or can lead to the formation of impurities during synthesis.

Esterification and Etherification Reactions of the Hydroxyl Group

The terminal primary hydroxyl group can undergo reactions typical of alcohols, most notably esterification. During the synthesis of Quetiapine, the formation of an acetyl derivative, 2-[2-4-(dibenzo[b,f] ingentaconnect.comresearchgate.netthiazepin-11-yl)piperazin-1-yl]ethoxy]ethyl acetate (B1210297), has been identified as an impurity. This ester is formed via the reaction of the hydroxyl group with acetic anhydride. Another related impurity, identified as "quetiapine carboxylate," has also been reported, further confirming the hydroxyl group's susceptibility to acylation. ingentaconnect.comresearchgate.net

Evidence for etherification of the terminal hydroxyl group also comes from impurity profiling in Quetiapine synthesis. The impurity 2-[2-(4-dibenzo[b,f] ingentaconnect.comresearchgate.netthiazepin-11-yl-1-piperazinyl)ethoxy]1-ethyl ethanol (B145695) (ethyl quetiapine) has been characterized, indicating that the hydroxyl group can be alkylated to form a new ether bond. researchgate.net

| Reaction Type | Moiety | Evidence | Resulting Structure/Impurity |

| Esterification (Acylation) | Hydroxyl Group | Formation of impurity during synthesis with acetic anhydride. | 2-[2-4-(dibenzo[b,f] ingentaconnect.comresearchgate.netthiazepin-11-yl)piperazin-1-yl]ethoxy]ethyl acetate |

| Etherification (Alkylation) | Hydroxyl Group | Characterization of an ethylated impurity. researchgate.net | 2-[2-(4-dibenzo[b,f] ingentaconnect.comresearchgate.netthiazepin-11-yl-1-piperazinyl)ethoxy]1-ethyl ethanol researchgate.net |

Cleavage and Modification of the Ethoxy Linkage

The ether bond within the side chain is generally stable but can be cleaved under certain conditions. It has been reported that the aliphatic ether linkage in the side chain of Quetiapine can break under basic reaction conditions. This degradation can lead to the formation of impurities. While not a common synthetic strategy for this particular molecule, ethers are known to undergo cleavage when treated with strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.comyoutube.com This reaction typically proceeds via protonation of the ether oxygen followed by nucleophilic attack by the halide ion.

Incorporation of this compound into Complex Organic Scaffolds

The primary utility of this compound is its function as a specialized building block for constructing complex, biologically active molecules. Its bifunctional nature—a nucleophilic piperazine ring and a polar, hydrogen-bond-donating side chain—makes it a valuable synthon in pharmaceutical manufacturing.

The synthesis of Quetiapine is the quintessential example of this application. In various patented manufacturing processes, this compound is condensed with a dibenzo[b,f] ingentaconnect.comresearchgate.netthiazepine core. This key step can be achieved through several routes:

Condensation with a Halogenated Precursor: An early and common method involves the reaction of this compound with 11-chloro-dibenzo[b,f] ingentaconnect.comresearchgate.netthiazepine. The nucleophilic nitrogen of the piperazine displaces the chloride leaving group on the tricyclic core. nih.gov

Transamination: More recent methods utilize a direct transamination reaction where this compound displaces an amino group on dibenzo[b,f] ingentaconnect.comresearchgate.netthiazepin-11-ylamine, often in the presence of an acid catalyst and at high temperatures. nih.govgoogle.com This process can be more economical and environmentally friendly. nih.gov

In these syntheses, this compound is often used in excess to drive the reaction to completion, with methods in place to recover and recycle the unreacted material. nih.gov This incorporation strategy firmly establishes the compound as a cornerstone intermediate in the production of important pharmaceuticals.

Macrocyclic and Polycyclic System Construction

The bifunctional nature of this compound makes it a candidate for participating in cyclization reactions to form large ring structures.

Macrocyclization Strategies:

One theoretical approach to macrocyclization would involve a condensation reaction between two molecules of HEEP under high dilution conditions to favor intramolecular cyclization. This could be achieved by activating the hydroxyl group of one molecule to make it a good leaving group, which would then be susceptible to nucleophilic attack by the secondary amine of the second molecule. A subsequent intramolecular reaction between the remaining amine and hydroxyl groups would close the macrocycle.

Another potential strategy involves the reaction of HEEP with a long-chain dicarboxylic acid or its derivative. The secondary amine of the piperazine ring could react with one carboxylic acid group, and the hydroxyl group could be induced to react with the second, forming a large lactone-like macrocycle containing the piperazine moiety.

Table 1: Theoretical Macrocyclic Derivatives of this compound

| Derivative Name | Proposed Synthetic Route | Potential Ring Size |

| Dimeric Ether-Linked Macrocycle | Intermolecular etherification followed by intramolecular amination | 18-membered |

| Ester-Linked Macrocycle | Reaction with a C10 dicarboxylic acid | 22-membered |

Polycyclic System Construction:

The construction of polycyclic systems from HEEP is theoretically more complex and would likely involve multi-step synthetic sequences. One hypothetical pathway could involve the initial formation of a bicyclic system by reacting HEEP with a reagent containing two electrophilic centers that can react with both the nitrogen and oxygen of HEEP. For example, reaction with a diepoxide could lead to the formation of a bridged polycyclic ether.

Further functionalization of the remaining reactive sites on the piperazine ring could then be used to build additional rings, leading to a complex polycyclic structure.

Synthesis of Heterocyclic Ring Systems via this compound

The piperazine ring in HEEP can serve as a scaffold for the construction of various other heterocyclic systems.

Fused Heterocycles:

One of the more plausible applications of HEEP in heterocyclic synthesis is in the formation of fused ring systems. The secondary amine of the piperazine ring is a key reactive site for such transformations. For instance, reaction with a dicarbonyl compound, such as a 1,3-dicarbonyl, could lead to the formation of a fused pyrimidine (B1678525) or diazepine (B8756704) ring, depending on the nature of the dicarbonyl compound and the reaction conditions.

Another approach could involve the reaction of the piperazine nitrogen with a molecule containing both a good leaving group and a nitrile group. Intramolecular cyclization could then lead to the formation of a fused triazole or tetrazole ring.

Table 2: Potential Heterocyclic Systems Derived from this compound

| Heterocyclic System | Proposed Reagents | Resulting Fused Ring |

| Fused Pyrimidine | 1,3-Diketone (e.g., acetylacetone) | Pyrimido[1,2-a]piperazine |

| Fused Triazole | α-Halo-nitrile followed by cyclization | Triazolo[4,3-a]piperazine |

| Fused Diazepine | 1,4-Dihalobutane | Perhydrodiazepino[1,2-a]piperazine |

Pendant Heterocyclic Rings:

The terminal hydroxyl group of the ethoxyethyl side chain provides a handle for the attachment of other heterocyclic rings. This could be achieved through esterification or etherification reactions with a heterocyclic carboxylic acid or a halo-substituted heterocycle, respectively. This would result in a molecule where a heterocyclic ring is attached as a pendant group to the main piperazine structure.

For example, reaction with nicotinic acid would yield a derivative with a pyridine (B92270) ring attached via an ester linkage. This type of functionalization could be of interest in the development of new ligands for medicinal chemistry applications.

Applications of 1 Hydroxyethylethoxy Piperazine in Diverse Chemical and Material Science Fields

Role as a Precursor in Advanced Organic Synthesis

1-Hydroxyethylethoxy piperazine (B1678402), also known by the acronym HEEP, is a significant building block in the field of organic synthesis, particularly in the pharmaceutical industry. mallakchemicals.com Its utility stems from the presence of multiple reactive sites that can be selectively functionalized.

Building Block for Complex Molecules and High-Value Chemical Intermediates

The primary application of 1-Hydroxyethylethoxy piperazine is as a key precursor in the manufacture of high-value active pharmaceutical ingredients (APIs). mallakchemicals.com It is most notably used as a critical intermediate in the synthesis of Quetiapine, an atypical antipsychotic medication. mallakchemicals.comchemicalbook.com In the synthesis of Quetiapine, the this compound moiety constitutes a significant portion of the final drug's side chain.

The compound's structure is well-suited for this role. The piperazine ring provides a core scaffold, while the terminal hydroxyl group offers a reactive handle for forming ether linkages through condensation reactions. This dual functionality allows it to bridge different parts of a target molecule. Beyond Quetiapine, it is also identified as a precursor in the synthesis of the antihistamine Hydroxyzine.

Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₁₈N₂O₂ | nih.gov |

| Molecular Weight | 174.24 g/mol | nih.gov |

| Appearance | Clear Colourless to Light Yellow Liquid | mallakchemicals.com |

| Boiling Point | 112-114 °C at 0.25 mmHg | chemicalbook.com |

| Density | 1.061 g/mL at 25 °C | mallakchemicals.comchemicalbook.com |

| Refractive Index | n20/D 1.497 | mallakchemicals.comchemicalbook.com |

| Solubility | Soluble in Water, Chloroform, DMSO, & Methanol (B129727) | mallakchemicals.com |

Use in Multistep Organic Reaction Sequences

The synthesis of complex pharmaceuticals is inherently a multistep process, and this compound is a crucial component in these reaction sequences. For instance, the industrial synthesis of Quetiapine involves the condensation of HEEP with a dibenzo[b,f] researchgate.netresearchgate.netthiazepine derivative. google.com

Furthermore, the preparation of high-purity this compound itself is a multistep endeavor designed to control selectivity and minimize byproducts, such as disubstituted piperazine. google.com One effective method involves the initial reaction of piperazine with piperazine dihydrochloride (B599025) to produce piperazine monohydrochloride. google.com This intermediate then reacts with 2-(2-chloroethoxy)ethanol (B196239) in a nucleophilic substitution to yield the desired product. google.com This controlled, sequential approach avoids the common problem of double alkylation on both nitrogen atoms of the piperazine ring, ensuring a higher yield of the mono-substituted product. google.com

Example Synthesis of 1-[2-(2-hydroxyethoxy)ethyl]piperazine

| Step | Reactants | Conditions | Outcome | Yield | Reference |

|---|---|---|---|---|---|

| 1 | tert-Butyl 4-(2-(2-hydroxyethoxy)ethyl)piperazine-1-carboxylate, Dichloromethane (B109758), Trifluoroacetic acid | Stirred at room temperature for 2 hours. | Deprotection of the tert-butyl group. | - | chemicalbook.com |

| 2 | Reaction mixture from Step 1, 1 N NaOH solution | Stirring for 30 minutes, followed by phase separation. | Neutralization and extraction of the product. | - | chemicalbook.com |

Contributions to Polymer Chemistry and Material Engineering

The functional groups present in this compound lend themselves to applications in polymer science, from creating novel polymer structures to modifying the surfaces of existing materials.

Design and Synthesis of Polymer Scaffolds Incorporating this compound Moieties

A notable application in polymer chemistry is the use of this compound in the synthesis of specialized polymer-drug conjugates. Research has shown its utility in creating nitric oxide (NO)-releasing polymer conjugates intended for targeted chemotherapy. In this application, the terminal hydroxyl group of the molecule is particularly important as it provides a site for covalent attachment to a biodegradable polymer backbone. This allows for the creation of a larger macromolecular scaffold that can carry and release a therapeutic agent in a controlled manner.

Surface Modification and Functionalization of Materials using this compound

While specific research detailing the use of this compound for surface modification is not widely documented, the chemical properties of the molecule suggest its potential in this area. The piperazine family of compounds is known to be effective in the functionalization of materials. For example, piperazine-based polyamide thin-film composite membranes have been surface-modified to enhance their properties. In these processes, the amine groups of the piperazine ring can react with functional groups on a material's surface, such as acyl chlorides, to form stable covalent bonds.

Given that this compound possesses both a secondary amine within its piperazine ring and a terminal hydroxyl group, it is a strong candidate for grafting onto various material surfaces. These functional groups could be used to impart new properties, such as hydrophilicity or sites for further chemical reactions, to a wide range of substrates.

Applications in Gas Separation and Purification Technologies

While direct studies on this compound for gas separation are not prominent, the broader class of piperazine derivatives is a cornerstone of technologies for capturing carbon dioxide (CO₂). researchgate.netresearchgate.netco2captureproject.org Aqueous solutions of piperazine (PZ) and its derivatives are considered a second-generation solvent technology for amine scrubbing, a process used to remove CO₂ from industrial flue gas. researchgate.netfigshare.com

Piperazine-based solvents are advantageous due to their fast CO₂ absorption rates, high capacity, and good resistance to thermal and oxidative degradation. co2captureproject.org The mechanism involves the reaction of the amine groups in the piperazine ring with CO₂ to form carbamates. iiab.me

The compound N-(2-Hydroxyethyl) piperazine (HEPZ), which is structurally very similar to this compound, has been specifically studied as a replacement for piperazine to increase the rate of CO₂ capture in amine systems. researchgate.netmdpi.com Research shows that HEPZ offers significant economic value, with simulations indicating lower reboiler energy consumption compared to both piperazine and monoethanolamine (MEA). mdpi.com

Given that this compound shares the reactive piperazine ring and a hydroxyl-terminated side chain with the effective solvent HEPZ, it is chemically positioned to be a viable candidate for CO₂ capture applications. The primary structural difference is the ether linkage in its side chain, which would be expected to influence its physical properties, such as viscosity, boiling point, and interactions with other solvents, all of which are critical parameters in the design and efficiency of gas separation systems.

Development of Amine-Based Sorbents for Acid Gas Absorption

There is a lack of specific studies on the development and performance of this compound as a primary or blended amine-based sorbent for acid gas absorption. While piperazine and its derivatives are recognized for their potential in CO2 capture due to the presence of reactive amine groups, specific experimental data on the CO2 absorption rate, cyclic capacity, and heat of regeneration for this compound are not documented in the available literature. For comparison, concentrated aqueous piperazine (PZ) has been shown to have a CO2 absorption rate more than double that of 7 m MEA (monoethanolamine) and its thermal degradation is negligible up to 150°C. researchgate.net

Mechanistic Studies of CO2 Capture and Regeneration Processes involving Piperazine Derivatives

Detailed mechanistic studies elucidating the specific reaction pathways, intermediates, and kinetic models for the capture and regeneration of CO2 using this compound are not available. First-principles assessments of CO2 capture mechanisms have been conducted for aqueous piperazine (PZ) solutions, providing insights into the roles of different species like PZCOO- and PZH+. utexas.edursc.org These studies highlight the complexity of the reaction and the importance of understanding the behavior of various species in the capture process. However, similar theoretical or experimental investigations specifically for this compound have not been found.

Role in Catalysis and Ligand Design for Chemical Reactions

Design of Ligands Utilizing the Piperazine Scaffold

The piperazine scaffold is a well-established platform in the design of ligands for various catalytic applications and in medicinal chemistry. Its rigid, chair-like conformation and the presence of two nitrogen atoms allow for the creation of diverse molecular architectures. While the potential for this compound to act as a ligand exists due to its nitrogen atoms and hydroxyl group, which could coordinate with metal centers, there are no specific research articles detailing the design, synthesis, and application of ligands derived from this particular compound.

Investigation of Catalytic Activity of this compound-Derived Species

There is no available research that investigates the catalytic activity of this compound or its derivatives in chemical reactions. While piperazine-based compounds have been explored for their catalytic properties, the specific catalytic potential of this compound remains an unexamined area in the scientific literature.

Q & A

Q. What are the standard synthetic routes for 1-Hydroxyethylethoxy piperazine, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via alkylation or condensation reactions. A common route involves reacting piperazine with 2-chloroethoxyethanol in the presence of a base (e.g., NaOH) under reflux conditions. Key factors affecting yield include:

- Temperature : Elevated temperatures (~140°C) improve reaction rates but may require pressure control .

- Solvent choice : Polar aprotic solvents (e.g., DMSO) enhance nucleophilic substitution, while ethanol or water may simplify purification .

- Catalysts : Bases like K₂CO₃ facilitate deprotonation of piperazine, accelerating alkylation .

Comparative studies show that substituting 2-chloroethoxyethanol with other halides (e.g., 2-bromoethoxyethanol) alters reaction kinetics but may introduce impurities .

Q. How is structural characterization of 1-Hydroxyethylethoxy piperazole performed?

Methodological Answer: Characterization relies on spectroscopic and computational techniques:

- NMR : The ethoxyethyl group’s protons appear as a triplet (δ 3.5–3.7 ppm) for the -OCH₂CH₂O- moiety, while piperazine ring protons resonate as multiplets (δ 2.4–2.8 ppm) .

- IR : Stretching vibrations for C-O (1100–1250 cm⁻¹) and N-H (3300–3500 cm⁻¹) confirm functional groups .

- Mass spectrometry : Molecular ion peaks at m/z 158.24 ([M+H]⁺) align with the molecular formula C₈H₁₈N₂O .

- X-ray crystallography : Resolves steric effects of the ethoxyethyl group on piperazine ring conformation .

Advanced Research Questions

Q. How does the ethoxyethyl substituent influence the compound’s pharmacological profile compared to other piperazine derivatives?

Methodological Answer: The ethoxyethyl group enhances lipophilicity (logP ~1.2) compared to hydroxyethyl (logP ~0.5) or methoxyethyl (logP ~0.8) analogs, improving blood-brain barrier penetration . Structure-activity relationship (SAR) studies reveal:

- Receptor binding : The ethoxy group’s electron-donating effects stabilize interactions with serotonin (5-HT₁A) and dopamine (D₂) receptors, as shown in molecular docking simulations .

- Solubility : Ethoxy substitution reduces aqueous solubility (0.5 mg/mL) vs. hydroxyethyl derivatives (12 mg/mL), necessitating formulation adjustments for in vivo studies .

Q. What strategies optimize purity during multi-step synthesis?

Methodological Answer:

- Purification steps : Sequential liquid-liquid extraction (e.g., ethyl acetate/water) removes unreacted piperazine, followed by column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) .

- Crystallization : Ethanol recrystallization at 4°C yields >95% purity, confirmed by HPLC (C18 column, acetonitrile/water gradient) .

- Reaction monitoring : Real-time FTIR tracks amine alkylation progress, minimizing byproducts like N,N'-dialkylated piperazine .

Q. How can researchers resolve contradictions in reported biological activity data?

Methodological Answer: Discrepancies often arise from substituent positional isomers or assay variability . Mitigation strategies include:

- Control experiments : Compare activity of this compound with its regioisomer (e.g., 2-Hydroxyethoxyethyl substitution) under identical assay conditions .

- Dose-response standardization : Use fixed molar concentrations (e.g., 1–100 µM) in enzyme inhibition assays (e.g., acetylcholinesterase IC₅₀) to normalize potency metrics .

- Meta-analysis : Cross-reference data from PubChem, ECHA, and peer-reviewed journals to identify outliers .

Q. What computational methods predict interactions between this compound and biological targets?

Methodological Answer:

- Molecular docking (AutoDock Vina) : Simulates binding to GPCRs (e.g., 5-HT₁A) using crystal structures (PDB ID: 7E2Z), with scoring functions prioritizing hydrogen bonds with Asp116 and hydrophobic interactions with Phe361 .

- DFT calculations (Gaussian 09) : Analyze electron density maps to identify nucleophilic sites (e.g., piperazine nitrogen) for electrophilic modifications .

- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories, validating binding modes observed in vitro .

Comparative Table: Key Piperazine Derivatives and Properties

| Compound | Substituent | logP | Solubility (mg/mL) | Key Application | Reference |

|---|---|---|---|---|---|

| 1-Hydroxyethylethoxy | -OCH₂CH₂OH | 0.5 | 12.0 | Neurotransmitter receptor studies | |

| 1-Ethoxyethyl | -OCH₂CH₂OCH₂CH₃ | 1.2 | 0.5 | CNS drug candidates | |

| 1-Methoxyethyl | -OCH₂CH₂OCH₃ | 0.8 | 2.3 | Antidepressant screening | |

| 1-Aminoethyl | -NHCH₂CH₂NH₂ | -0.2 | 25.4 | Chelating agent synthesis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.